molecular formula C18H21NO4S B6413136 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261961-15-2

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6413136
CAS RN: 1261961-15-2
M. Wt: 347.4 g/mol
InChI Key: OTTOLYXSBFITMR-UHFFFAOYSA-N
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Description

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid (2-TBS-PBM) is a widely used organic compound in laboratory experiments. It is a colorless, odorless, and crystalline solid with a molecular weight of 274.3 g/mol. It is soluble in a variety of organic solvents, such as chloroform, acetone, and methanol. 2-TBS-PBM has a melting point of 127-128 °C, and a boiling point of 290-292 °C. It is a versatile compound with many potential applications in scientific research.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several mechanisms of action. It acts as a Lewis acid, which means it can catalyze the reaction of various organic compounds. It also acts as an electrophile, which means it can react with nucleophiles to form covalent bonds. Furthermore, it can act as a proton donor, which means it can donate protons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several biochemical and physiological effects. It can act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It can also act as an antioxidant, which means it can protect cells from damage caused by free radicals. Furthermore, it can act as an anti-inflammatory, which means it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a versatile compound, which means it can be used in a variety of different experiments. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, it is relatively stable, which means it can be used in long-term experiments.
However, there are also some limitations to the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in laboratory experiments. It is not very soluble in water, which means it may not be suitable for experiments that require aqueous solutions. Furthermore, it can react with other molecules, which means it must be used with caution in experiments that involve other compounds.

Future Directions

There are several potential future directions for the use of 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% in scientific research. It could be used in the synthesis of new compounds, such as polymers and materials. It could also be used in the development of new pharmaceuticals and drugs. Furthermore, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 4-t-butylsulfamoylbenzoic acid with 5-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a two-step process. In the first step, the acid catalyst is added to the reaction mixture, and the 4-t-butylsulfamoylbenzoic acid is converted to its corresponding anhydride. In the second step, the anhydride is reacted with 5-methylbenzaldehyde to form 2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95%.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the synthesis of 2-aryl-4-methylbenzoic acid derivatives. It has also been used in the synthesis of various pharmaceuticals, such as the synthesis of 5-methyl-2-benzoylbenzoic acid (MBB). Furthermore, it has been used in the synthesis of various polymers and materials, such as polyurethanes and polyurea-based materials.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-5-10-15(16(11-12)17(20)21)13-6-8-14(9-7-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOLYXSBFITMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-t-Butylsulfamoylphenyl)-5-methylbenzoic acid

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